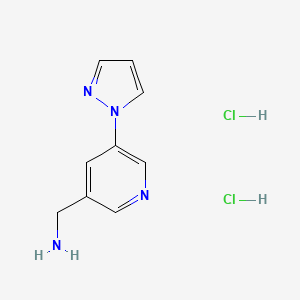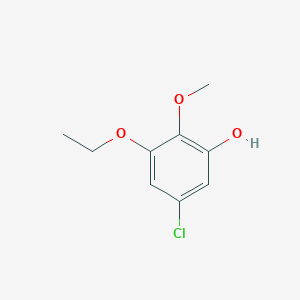![molecular formula C12H12N2O4S B14870453 3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with amino and isopropyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with suitable reagents under controlled conditions. For instance, the reaction can be carried out using hypochlorite oxidation, which proceeds regio- and stereoselectively depending on the nature of the solvents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Noncatalyzed hypochlorite oxidation can lead to different products depending on the solvent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form polycyclic systems, which are of interest for their biological activity.
Common Reagents and Conditions
Oxidation: Hypochlorite in different solvents.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Cyclization: Catalytic amounts of acids in solvents like acetic acid or toluene.
Major Products
Oxidation Products: Depending on the solvent, different regio- and stereoisomers can be formed.
Substitution Products: Various substituted thienopyridine derivatives.
Cyclization Products: Polycyclic compounds with potential biological activity.
科学研究应用
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including inhibitors of kinases and other enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Research: It is used in the study of various biological pathways and mechanisms due to its ability to interact with different molecular targets.
作用机制
The mechanism of action of 3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of certain kinases, which play crucial roles in cellular signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting downstream biological processes.
相似化合物的比较
Similar Compounds
3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile: Another thienopyridine derivative with similar structural features.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A related compound with a pyridine core and carboxylic acid groups.
Uniqueness
3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives sets it apart from other similar compounds.
属性
分子式 |
C12H12N2O4S |
|---|---|
分子量 |
280.30 g/mol |
IUPAC 名称 |
3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-4(2)6-3-5(11(15)16)7-8(13)9(12(17)18)19-10(7)14-6/h3-4H,13H2,1-2H3,(H,15,16)(H,17,18) |
InChI 键 |
OPXSEFUFMTUCAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=C(S2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)










![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
